Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

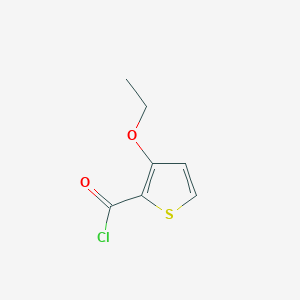

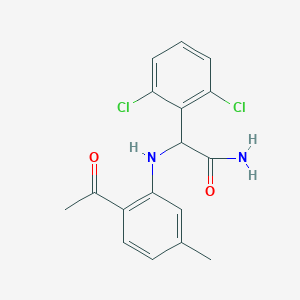

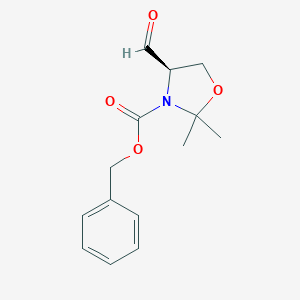

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₁Cl₃N₂O₄ and its molecular weight is 505.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Wastewater Treatment

Acetic acid derivatives, including specific chlorophenyl compounds, are significant in the context of wastewater treatment, especially from the pesticide industry. Studies have shown that biological processes and granular activated carbon can remove up to 80-90% of such toxic pollutants from wastewater, emphasizing the efficiency of these treatments for creating high-quality effluent. The pesticide production wastewater, containing various compounds, can significantly benefit from these treatment methods, highlighting their practical applicability and importance in reducing environmental pollution (Goodwin et al., 2018).

Role in Industrial Processes

Research on acetic acid and its derivatives extends into industrial applications, such as in acidizing operations for carbonate and sandstone formations in oil and gas operations. Organic acids, including acetic acid, are used to avoid the issues associated with hydrochloric acid, such as high corrosion rates and lack of penetration. These organic acids demonstrate efficiency in formation damage removal and dissolution, highlighting their critical role in enhancing oil and gas recovery processes while reducing environmental impacts (Alhamad et al., 2020).

Environmental and Health Considerations

The environmental behavior and health implications of chlorophenols and related compounds, which are structurally similar to the chemical , have been extensively studied. These compounds are associated with various risks, including toxicity and the potential for contributing to non-Hodgkin's lymphomas under certain exposures. The research underscores the necessity of understanding the environmental pathways and health impacts of such chemicals to inform safety regulations and protective measures (Kelly & Guidotti, 1989).

作用機序

Target of Action

Hydroxyzine Acetic Acid Dihydrochloride, also known as Hydroxyzine, primarily targets the histamine H1-receptor . Histamine receptors play a crucial role in allergic reactions, and by blocking these receptors, Hydroxyzine can alleviate symptoms associated with allergic conditions .

Mode of Action

Hydroxyzine acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, effectively reducing the effects of histamine in the body . This results in the alleviation of symptoms such as pruritus (itching) and urticaria (hives) .

Biochemical Pathways

By acting on the histamine H1 receptor, Hydroxyzine affects the biochemical pathways associated with histamine. Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, Hydroxyzine can mitigate the effects of histamine, providing relief from allergic symptoms .

Pharmacokinetics

Hydroxyzine is known for its high bioavailability . It is relatively fast-acting, with an onset of effect occurring between 15 and 60 minutes, and a duration of action between 4-6 hours . It is metabolized in the liver, and one of its active metabolites is cetirizine, which is responsible for much of Hydroxyzine’s antihistaminic effect .

Result of Action

The primary result of Hydroxyzine’s action is the reduction of symptoms associated with allergic conditions, such as pruritus and chronic urticaria . It also exhibits sedative, anxiolytic, and antiemetic properties . This makes it useful for treating anxiety and tension associated with psychoneuroses, as well as controlling nausea and vomiting .

Action Environment

The action of Hydroxyzine can be influenced by various environmental factors. For instance, the presence of other central nervous system (CNS) depressants can potentiate the effects of Hydroxyzine . Therefore, patients maintained on Hydroxyzine should receive reduced doses of any CNS depressants . Additionally, the drug’s effectiveness can be affected by the patient’s individual characteristics, such as their overall health status, age, and other individual factors .

生化学分析

Biochemical Properties

Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a highly selective H1-receptor inverse agonist and a potent non-sedating antihistamine . Compared to other commonly used antihistamines, it has less affinity for calcium channel, adrenergic α1, dopamine D2, serotonin 5-HT2 receptors, and muscarinic receptors .

Cellular Effects

This compound influences cell function by acting on the histamine H1 receptor, thereby affecting cell signaling pathways and gene expression . It can also impact cellular metabolism, particularly in cells involved in immune response and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the histamine H1 receptor . This binding inhibits the action of histamine, leading to its antihistaminic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine . The compound was isolated from human plasma by protein precipitation using acetonitrile .

Metabolic Pathways

This compound is minimally metabolized with an elimination half-life of approximately 8 hours . It is 91% protein bound, and also has a small volume of distribution (Vd) of 0.4 L/kg .

特性

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 |

Source

|

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-56-5 |

Source

|

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)